- Iodine mediated synthesis of alkyl tert-alkyl ethers, Tetrahedron Letters, 1988, 29(20), 2445-8
Cas no 919-94-8 (2-Ethoxy-2-methylbutane)
2-Ethoxy-2-methylbutane Chemical and Physical Properties
Names and Identifiers
-
- Butane,2-ethoxy-2-methyl-
- 2-ethoxy-2-methylbutane
- TERT-AMYL ETHYL ETHER EP
- tert-Amylethylether
- 1,1-Dimethylpropyl Ethyl Ether
- 2-ethyl-2-ethoxypropane
- 2-ethylethoxypropane
- Butane,2-ethoxy-2-methyl
- Ether,ethyl tert-pentyl
- ethyl 1,1-dimethylpropyl ether
- Ethyl tert-pentyl ether
- ethyl-tert-amyl-ether
- tert-Amyl Ethyl Ether
- Butane, 2-ethoxy-2-methyl-
- Ethyl tert-amyl ether
- Ether, ethyl tert-pentyl
- 2-ETHOXY-2-METHYL-BUTANE
- Trimethylather
- tert-Amyl-ethyl ether
- 2-Ethoxy-2-methylbutane #
- KFRVYYGHSPLXSZ-UHFFFAOYSA-N
- 2-Ethoxy-2-methylbutane (ACI)
- Ether, ethyl tert-pentyl (8CI)
- Ether, ethyl tert-pentyl (7CI)
- SCHEMBL208586
- BRN 1731673
- 529VD83WPK
- EC 618-804-0
- Q28941824
- AKOS015838721
- 3-01-00-01626 (Beilstein Handbook Reference)
- NS00006706
- DTXSID7061279
- 919-94-8
- D78478
- BS-29651
- MFCD01727266
- UNII-529VD83WPK
- 2-Ethoxy-2-methylbutane
-
- MDL: MFCD01727266
- Inchi: 1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3
- InChI Key: KFRVYYGHSPLXSZ-UHFFFAOYSA-N
- SMILES: O(C(CC)(C)C)CC
- BRN: 1731673
Computed Properties
- Exact Mass: 116.12000
- Monoisotopic Mass: 116.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 57.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not determined
- Density: 0,76 g/cm3
- Melting Point: -95.35°C (estimate)
- Boiling Point: 102°C(lit.)
- Refractive Index: 1.3890-1.3930
- PSA: 9.23000
- LogP: 2.21150
- Solubility: Not determined
2-Ethoxy-2-methylbutane Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 3271
- Hazard Category Code: 11
- Safety Instruction: 9-16-33
- RTECS:KO0351000
- Risk Phrases:R11
- HazardClass:3
- PackingGroup:II
2-Ethoxy-2-methylbutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870698-5g |
tert-Amyl Ethyl Ether |
919-94-8 | 98% | 5g |
646.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1673-25g |
2-Ethoxy-2-methylbutane |
919-94-8 | 98.0%(GC) | 25g |
¥2290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1673-5g |
2-Ethoxy-2-methylbutane |
919-94-8 | 98.0%(GC) | 5g |
¥805.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-1g |
2-Ethoxy-2-methylbutane |
919-94-8 | >98.0%(GC) | 1g |
¥152.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-25G |
2-Ethoxy-2-methylbutane |
919-94-8 | >98.0%(GC) | 25g |
¥1548.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-5G |
2-Ethoxy-2-methylbutane |
919-94-8 | >98.0%(GC) | 5g |
¥514.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1673-5G |
tert-Amyl Ethyl Ether |
919-94-8 | >98.0%(GC) | 5g |
¥530.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1673-25G |
tert-Amyl Ethyl Ether |
919-94-8 | >98.0%(GC) | 25g |
¥1550.00 | 2024-04-15 | |
| Apollo Scientific | OR924485-1g |
tert-Amyl ethyl ether |
919-94-8 | 98% | 1g |
£21.00 | 2025-03-21 | |
| Apollo Scientific | OR924485-5g |
tert-Amyl ethyl ether |
919-94-8 | 98% | 5g |
£64.00 | 2025-02-20 |
2-Ethoxy-2-methylbutane Production Method
Production Method 1
Production Method 2
- Preparation of oligomerized tertiary alkyl ether, China, , ,
Production Method 3
- Synthesis of tert-amyl Ethyl Ether for Gasoline Additive, Energy Procedia, 2015, 75, 3265-3270
Production Method 4
1.2 5 MPa, 140 °C
- Method for synthesizing tert-amyl ethyl ether, China, , ,
Production Method 5
- Design, optimization, and control of reactive distillation column for the synthesis of tert-amyl ethyl ether, Chemical Engineering Research and Design, 2013, 91(5), 819-830
Production Method 6
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water
- Solvomercuration-demercuration. 12. The solvomercuration-demercuration of olefins in alcohol solvents with mercuric trifluoroacetate - an ether synthesis of wide generality, Journal of Organic Chemistry, 1985, 50(8), 1171-4
Production Method 7
- Solvomercuration-demercuration. 11. Alkoxymercuration-demercuration of representative alkenes in alcohol solvents with the mercuric salts acetate, trifluoroacetate, nitrate, and methanesulfonate, Journal of Organic Chemistry, 1984, 49(14), 2551-7
Production Method 8
- Effect of water addition on the simultaneous liquid-phase etherification of isobutene and isoamylenes with ethanol over amberlyst 35, Catalysis Today, 2015, 256, 336-346
Production Method 9
- Kinetic modelling of the liquid-phase dimerization of isoamylenes on Amberlyst 35, Reactive & Functional Polymers, 2007, 67(3), 210-224
Production Method 10
- Equilibrium and kinetic studies on etherification: reactions of C5 and C6 alkenes with methanol and ethanol, Acta Polytechnica Scandinavica, 1997, 246,
Production Method 11
- Reactivity of Grignard alcoholates in hexamethylphosphotriamide; alkylation by the halogenated derivatives, Comptes Rendus des Seances de l'Academie des Sciences, 1968, 266(15), 1178-9
Production Method 12
- Etherification of high concentration C5 iso-olefins via catalytic distillation, World Intellectual Property Organization, , ,
Production Method 13
- High purity isoamylene production from tertiary amyl methyl ether decomposition, World Intellectual Property Organization, , ,
Production Method 14
- Kinetic modeling of the simultaneous etherification of ethanol with C4 and C5 olefins over Amberlyst 35 using model averaging, Chemical Engineering Journal (Amsterdam, 2017, 307, 122-134
Production Method 15
- Method for production of alkyl tert-amyl ethers, Poland, , ,
Production Method 16
- The synthesis of asymmetrical tertiary alkyl ethers catalyzed by ionic liquids with and without CO2, Current Organic Chemistry, 2007, 11(5), 477-482
Production Method 17
- Effect of hydrogen ion-exchange capacity on activity of resin catalysts in tert-amyl-ethyl-ether synthesis, Applied Catalysis, 2004, 268(1-2), 175-182
Production Method 18
- Reactive distillation-pervaporation hybrid column for tert-amyl alcohol etherification with ethanol, Chemical Engineering Science, 2003, 58(12), 2465-2477
Production Method 19
- The etherification of 2-methylpropene, 2-methyl-1-butene and 2-methyl-2-butene with alcohols, Acta Polytechnica Scandinavica, 1999, 271, 1-41
Production Method 20
- Kinetics of the Heterogeneously Catalyzed Formation of tert-Amyl Ethyl Ether, Industrial & Engineering Chemistry Research, 1997, 36(2), 310-316
2-Ethoxy-2-methylbutane Preparation Products
2-Ethoxy-2-methylbutane Suppliers
2-Ethoxy-2-methylbutane Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-Ethoxy-2-methylbutane
Comprehensive Overview of 2-Ethoxy-2-methylbutane (CAS No. 919-94-8): Properties, Applications, and Industry Insights
2-Ethoxy-2-methylbutane (CAS No. 919-94-8), also known as ethyl tert-butyl ether, is a versatile organic compound widely used in industrial and research applications. This colorless liquid belongs to the family of ether compounds, characterized by its unique molecular structure featuring an ethoxy group attached to a branched carbon chain. Its low viscosity, high volatility, and excellent solvent properties make it valuable in formulations requiring fast evaporation rates.
In recent years, the demand for specialty solvents like 2-Ethoxy-2-methylbutane has surged due to advancements in green chemistry and sustainable manufacturing. Researchers frequently search for "eco-friendly ether solvents" or "high-performance alternatives to traditional VOCs," reflecting industry shifts toward reduced environmental impact. The compound’s moderate polarity allows it to dissolve both polar and non-polar substances, making it ideal for paint thinners, adhesive formulations, and pharmaceutical intermediates.
From a molecular perspective, 2-Ethoxy-2-methylbutane exhibits a boiling point of approximately 102–104°C and a density of 0.75 g/cm³. Its chemical stability under neutral conditions ensures compatibility with various substrates, while its low water solubility minimizes hydrolysis risks. These properties align with trending queries such as "solvents with high thermal stability" and "non-reactive ethers for lab use," highlighting its niche applications.
The compound’s role in fuel additives has also garnered attention, particularly in discussions about "oxygenate blending components." Though not a primary fuel additive, its derivatives contribute to octane enhancement in experimental formulations. This aligns with global interest in "cleaner combustion technologies" and "bio-based fuel modifiers," though regulatory approvals vary by region.
In analytical chemistry, 2-Ethoxy-2-methylbutane serves as a chromatographic eluent for separating non-polar compounds. Laboratories often seek "low-UV-absorbing solvents for HPLC"—a category where this ether’s UV transparency above 220 nm offers distinct advantages. Additionally, its compatibility with GC-MS systems makes it a candidate for volatile sample preparation.
Safety remains a critical consideration. While not classified as hazardous under standard protocols, proper handling of 2-Ethoxy-2-methylbutane requires ventilation and flammability precautions, addressing common user concerns like "ether storage best practices." Recent studies explore its biodegradation pathways, responding to queries about "environmental persistence of ether solvents."
Innovations in catalytic synthesis have optimized production methods for 919-94-8, reducing energy consumption. Patent databases reveal growing interest in "zeolite-catalyzed etherification" techniques, which could lower costs for niche applications like electronic cleaning fluids or specialty coatings.
As industries prioritize circular economy principles, 2-Ethoxy-2-methylbutane is being evaluated for recyclability in closed-loop systems. This resonates with searches for "recoverable solvents in industrial processes." Its potential in carbon capture auxiliary systems further aligns with emerging sustainability trends.
In conclusion, 2-Ethoxy-2-methylbutane (CAS No. 919-94-8) exemplifies how traditional chemicals adapt to modern demands. By addressing performance needs, safety profiles, and environmental considerations, this compound remains relevant across evolving sectors—from advanced materials to energy research.
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